molecular formula C12H9ClN2OS B2385778 N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 2305528-35-0

N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2385778
CAS No.: 2305528-35-0
M. Wt: 264.73
InChI Key: VTYXYHPZGSIFPJ-UHFFFAOYSA-N
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Description

“N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a chlorophenyl group and a prop-2-enamide group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound likely has a complex 3D structure due to the presence of the thiazole ring and the chlorophenyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and the reagents used. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide group and the thiazole ring) would influence its properties .

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, some thiazole derivatives have shown anti-inflammatory potential by inhibiting certain cellular pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in medicinal chemistry given the biological activity exhibited by some thiazole derivatives .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c1-2-11(16)14-10-7-17-12(15-10)8-4-3-5-9(13)6-8/h2-7H,1H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYXYHPZGSIFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CSC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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